molecular formula C10H11NO2 B165891 6-methoxy-2-methyl-1H-indol-7-ol CAS No. 135855-29-7

6-methoxy-2-methyl-1H-indol-7-ol

Cat. No.: B165891
CAS No.: 135855-29-7
M. Wt: 177.2 g/mol
InChI Key: JJMFXJDWWILGRF-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1H-indol-7-ol is an indole derivative characterized by a hydroxyl group at position 7, a methoxy group at position 6, and a methyl group at position 2 on the indole scaffold. Indole derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and receptor-binding properties. For example, 2-methyl-1H-indol-7-ol (CAS 354573-94-7) is noted as a pharmaceutical intermediate , and the addition of a 6-methoxy group likely modifies its physicochemical and biological behavior.

Properties

CAS No.

135855-29-7

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

6-methoxy-2-methyl-1H-indol-7-ol

InChI

InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3

InChI Key

JJMFXJDWWILGRF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C(=C(C=C2)OC)O

Canonical SMILES

CC1=CC2=C(N1)C(=C(C=C2)OC)O

Synonyms

1H-Indol-7-ol,6-methoxy-2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Synthesis Method (Reference)
This compound 6-OCH₃, 2-CH₃, 7-OH 177.20* Potential antioxidant activity Not explicitly reported; inferred from alkylation/methoxylation routes
6-Methoxy-1H-indole-2-carboxylic acid 6-OCH₃, 2-COOH 205.18 Antimicrobial activity; structural studies via NMR/HSQC Derived from microbial metabolites
2-Methyl-1H-indol-7-ol 2-CH₃, 7-OH 147.17 Pharmaceutical intermediate Commercial synthesis (Hairui Chemical)
2-Alkyl-7-methoxyindoles (e.g., 2-methyl) 7-OCH₃, 2-CH₃ 161.20 Biologically active intermediates Via nitroaryl intermediates
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH 223.64 Not classified (safety data sheet) Not specified
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-CH₃, 3-CH₂COOH 189.21 Research and development use Commercial synthesis (Kishida Chemical)

*Calculated molecular weight based on substituent addition to 2-methyl-1H-indol-7-ol.

Structural and Functional Analysis

  • For example, 6-methoxy-1H-indole-2-carboxylic acid exhibits antimicrobial activity attributed to its electron-withdrawing carboxyl group .
  • Synthetic Challenges :

    • Introducing both a hydroxyl and methoxy group on adjacent positions (6 and 7) may require regioselective protection/deprotection steps, as seen in the synthesis of 4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy derivatives .
    • Alkylation at position 2 is a common strategy, as demonstrated in the preparation of 2-alkyl-7-methoxyindoles via nitroaryl intermediates .
  • Safety and Applications :

    • Chlorinated analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid lack explicit hazard classifications, suggesting relative stability .
    • Acetic acid derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) are prioritized for R&D due to their utility in drug discovery .

Research Findings and Gaps

  • Antioxidant Potential: Evidence from triazole-substituted indoles (e.g., 3-(2-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indol-5-ol) highlights the role of electron-donating groups (e.g., -OH, -OCH₃) in radical scavenging . This supports the hypothesis that this compound may exhibit similar activity.
  • Structural Characterization : Advanced techniques like HMBC and HSQC NMR, used for 6-methoxy-1H-indole-2-carboxylic acid , would be critical for confirming the structure of the target compound.
  • Synthesis Gaps: No direct method for this compound is reported; however, adapting routes from 2-alkyl-7-methoxyindoles or modifying 2-methyl-1H-indol-7-ol could be viable.

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